molecular formula C2H5N5 B127510 5-Methyl-2H-tetrazol-2-amine CAS No. 817177-74-5

5-Methyl-2H-tetrazol-2-amine

Cat. No. B127510
M. Wt: 99.1 g/mol
InChI Key: QWNBAHHRUUKFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2H-tetrazol-2-amine is a chemical compound that belongs to the class of tetrazoles. It is a heterocyclic organic compound that has a tetrazole ring structure. The compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Methyl-2H-tetrazol-2-amine is not well-understood. However, it is believed to exert its biological activity through the modulation of various cellular pathways. In cancer cells, the compound has been shown to induce cell death by activating the apoptotic pathway. In addition, 5-Methyl-2H-tetrazol-2-amine has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

5-Methyl-2H-tetrazol-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, 5-Methyl-2H-tetrazol-2-amine has been shown to have anti-inflammatory, antimicrobial, and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methyl-2H-tetrazol-2-amine is its well-established synthesis method, which allows for the easy production of the compound. In addition, the compound has been shown to have a wide range of biological activities, making it a promising candidate for various applications. However, one of the limitations of 5-Methyl-2H-tetrazol-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Methyl-2H-tetrazol-2-amine. One potential direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In addition, further research is needed to elucidate the compound's mechanism of action and to identify its molecular targets. Furthermore, the synthesis of new derivatives of 5-Methyl-2H-tetrazol-2-amine may lead to the discovery of compounds with improved biological activity and solubility.

Synthesis Methods

The synthesis of 5-Methyl-2H-tetrazol-2-amine involves the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with thionyl chloride, followed by the reaction with ammonia. The product obtained is 5-Methyl-2H-tetrazol-2-amine. The synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

5-Methyl-2H-tetrazol-2-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has also been studied for its antimicrobial and antifungal properties. In addition, 5-Methyl-2H-tetrazol-2-amine has been investigated for its potential application in material science, such as in the synthesis of new metal complexes and polymers.

properties

CAS RN

817177-74-5

Product Name

5-Methyl-2H-tetrazol-2-amine

Molecular Formula

C2H5N5

Molecular Weight

99.1 g/mol

IUPAC Name

5-methyltetrazol-2-amine

InChI

InChI=1S/C2H5N5/c1-2-4-6-7(3)5-2/h3H2,1H3

InChI Key

QWNBAHHRUUKFIU-UHFFFAOYSA-N

SMILES

CC1=NN(N=N1)N

Canonical SMILES

CC1=NN(N=N1)N

Origin of Product

United States

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